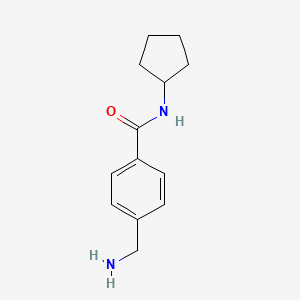![molecular formula C11H15NO4 B7460078 3-Methyl-2-[(2-methylfuran-3-carbonyl)amino]butanoic acid](/img/structure/B7460078.png)
3-Methyl-2-[(2-methylfuran-3-carbonyl)amino]butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-2-[(2-methylfuran-3-carbonyl)amino]butanoic acid, also known as MFBA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of leucine, an essential amino acid that plays a crucial role in protein synthesis and muscle growth. MFBA has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research in various fields.
作用机制
The mechanism of action of 3-Methyl-2-[(2-methylfuran-3-carbonyl)amino]butanoic acid is complex and not fully understood. It is known to act as a substrate for LAT, which converts it to 2-methyl-3-furoyl-CoA, a key intermediate in the metabolism of leucine. 3-Methyl-2-[(2-methylfuran-3-carbonyl)amino]butanoic acid has also been shown to affect the activity of other enzymes and signaling pathways, although the specific mechanisms are not yet clear.
Biochemical and Physiological Effects
3-Methyl-2-[(2-methylfuran-3-carbonyl)amino]butanoic acid has been shown to exhibit a range of biochemical and physiological effects. It has been shown to increase protein synthesis in muscle cells, potentially leading to increased muscle growth and repair. 3-Methyl-2-[(2-methylfuran-3-carbonyl)amino]butanoic acid has also been shown to affect glucose metabolism and insulin signaling, although the exact mechanisms are not well understood. Additionally, 3-Methyl-2-[(2-methylfuran-3-carbonyl)amino]butanoic acid has been shown to affect the activity of various enzymes and signaling pathways, suggesting that it may have a role in regulating cellular processes.
实验室实验的优点和局限性
One of the main advantages of using 3-Methyl-2-[(2-methylfuran-3-carbonyl)amino]butanoic acid in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, 3-Methyl-2-[(2-methylfuran-3-carbonyl)amino]butanoic acid is readily available and relatively inexpensive, making it a cost-effective tool for research. However, one of the limitations of using 3-Methyl-2-[(2-methylfuran-3-carbonyl)amino]butanoic acid is its complex mechanism of action, which may make it difficult to interpret results and draw conclusions.
未来方向
There are several potential future directions for research on 3-Methyl-2-[(2-methylfuran-3-carbonyl)amino]butanoic acid. One area of interest is its role in muscle growth and repair, particularly in the context of aging and muscle wasting. Additionally, further research is needed to fully understand the mechanisms of action of 3-Methyl-2-[(2-methylfuran-3-carbonyl)amino]butanoic acid and its potential applications in regulating cellular processes. Finally, there is potential for the development of novel therapeutic agents based on 3-Methyl-2-[(2-methylfuran-3-carbonyl)amino]butanoic acid and its derivatives, although this will require further research and development.
合成方法
The synthesis of 3-Methyl-2-[(2-methylfuran-3-carbonyl)amino]butanoic acid involves several steps, starting with the reaction of 2-methyl-3-furoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-methylglycine methyl ester to produce the desired compound, 3-Methyl-2-[(2-methylfuran-3-carbonyl)amino]butanoic acid. The synthesis of 3-Methyl-2-[(2-methylfuran-3-carbonyl)amino]butanoic acid has been optimized and improved over the years, resulting in high yields and purity.
科学研究应用
3-Methyl-2-[(2-methylfuran-3-carbonyl)amino]butanoic acid has been studied extensively for its potential applications in scientific research. One of the main areas of interest is its role as a substrate for leucine aminotransferase (LAT), an enzyme that plays a crucial role in the metabolism of leucine. 3-Methyl-2-[(2-methylfuran-3-carbonyl)amino]butanoic acid has been used as a tool to study the kinetics and regulation of LAT, as well as its role in various physiological processes.
属性
IUPAC Name |
3-methyl-2-[(2-methylfuran-3-carbonyl)amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-6(2)9(11(14)15)12-10(13)8-4-5-16-7(8)3/h4-6,9H,1-3H3,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCNEXOCYFSOPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC(C(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-[(2-methylfuran-3-carbonyl)amino]butanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(2-Methyl-2,3-dihydroindol-1-yl)methyl]aniline](/img/structure/B7460000.png)
![N-[3-[(3,5-dimethylbenzoyl)amino]phenyl]thiophene-2-carboxamide](/img/structure/B7460020.png)

![5-Chloro-2-[(4-fluorophenyl)sulfonylamino]benzoic acid](/img/structure/B7460048.png)


![2-[[2-(1,2-Benzoxazol-3-yl)acetyl]amino]-3-methylbutanoic acid](/img/structure/B7460064.png)

![2-[(4-Cyanobenzoyl)amino]-3-methylbenzoic acid](/img/structure/B7460076.png)

![2-[2-(3,3-Dimethylbutanoylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B7460095.png)

![2-[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]acetic acid](/img/structure/B7460104.png)